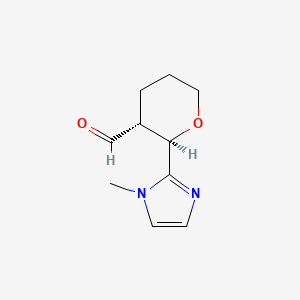
(Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide, commonly known as FLX475, is a novel small molecule inhibitor that has recently been developed as a potential therapeutic agent for the treatment of various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
FLX475 is a selective inhibitor of CCR4, which is a chemokine receptor expressed on the surface of various immune cells. This receptor plays a critical role in the recruitment of immune cells to sites of inflammation. By blocking the activity of CCR4, FLX475 can reduce the recruitment of immune cells and prevent the progression of various diseases.
Biochemical and Physiological Effects:
FLX475 has been shown to have several biochemical and physiological effects. It can reduce the recruitment of immune cells to sites of inflammation, which can reduce inflammation and prevent the progression of various diseases. Additionally, FLX475 can modulate the activity of various immune cells, which can have a positive effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of FLX475 is that it has shown promising results in preclinical studies, which suggests that it could be an effective therapeutic agent for the treatment of various diseases. Additionally, FLX475 has a selective mode of action, which reduces the risk of off-target effects.
One of the limitations of FLX475 is that it is currently being evaluated in clinical trials, and its safety and efficacy in humans are not yet fully known. Additionally, FLX475 may have limitations in terms of its pharmacokinetics and bioavailability, which could affect its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on FLX475. One potential direction is to evaluate its safety and efficacy in clinical trials for the treatment of various diseases. Additionally, further research is needed to understand the pharmacokinetics and bioavailability of FLX475, which could help to optimize its effectiveness as a therapeutic agent. Furthermore, it may be possible to develop new derivatives of FLX475 that have improved pharmacological properties and increased potency.
Métodos De Síntesis
The synthesis of FLX475 involves several steps, starting with the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorophenyl hydroxylamine. The resulting compound is then reacted with acetic anhydride to form 4-fluorophenyl isoxazoline. The final step involves the reaction of 4-fluorophenyl isoxazoline with but-2-enamide to form FLX475.
Aplicaciones Científicas De Investigación
FLX475 has been shown to have potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It works by inhibiting the activity of a protein called CCR4, which is involved in the recruitment of immune cells to sites of inflammation. By blocking this protein, FLX475 can reduce inflammation and prevent the progression of various diseases.
Propiedades
IUPAC Name |
(Z)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-2-3-14(18)16-9-12-8-13(19-17-12)10-4-6-11(15)7-5-10/h2-8H,9H2,1H3,(H,16,18)/b3-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHZCORPSULVPB-IHWYPQMZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC1=NOC(=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=O)NCC1=NOC(=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


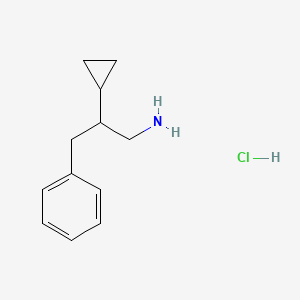
![N-[(2R)-1-(2,2-Dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]prop-2-enamide](/img/structure/B3019275.png)


![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B3019280.png)
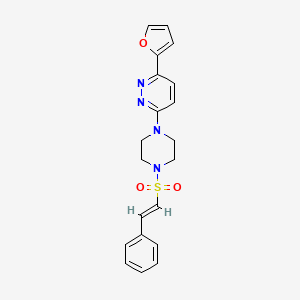
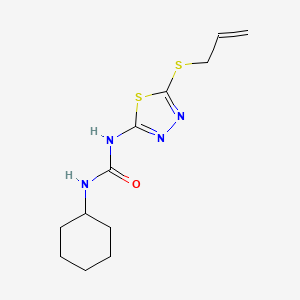
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoate](/img/structure/B3019285.png)
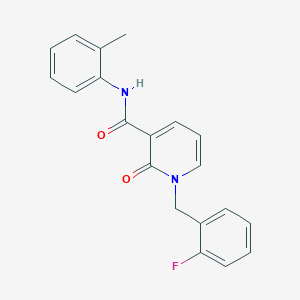

![1-(4-fluorophenyl)-6-((2-morpholino-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3019292.png)

